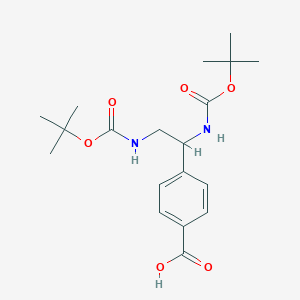

4-(2,2,11,11-Tetramethyl-4,9-dioxo-3,10-dioxa-5,8-diazadodecan-6-yl)benzoic acid

Description

4-(2,2,11,11-Tetramethyl-4,9-dioxo-3,10-dioxa-5,8-diazadodecan-6-yl)benzoic acid is a structurally complex molecule featuring a benzoic acid core linked to a polycyclic scaffold containing dioxa (ether), diaza (amine), and tetramethyl substituents. Its rigidity and lipophilic character are attributed to the tetracyclic system with ketone (dioxo) groups, which may enhance membrane permeability and stability in biological systems.

Properties

IUPAC Name |

4-[1,2-bis[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O6/c1-18(2,3)26-16(24)20-11-14(21-17(25)27-19(4,5)6)12-7-9-13(10-8-12)15(22)23/h7-10,14H,11H2,1-6H3,(H,20,24)(H,21,25)(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBQVKGJVPPWHPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,11,11-Tetramethyl-4,9-dioxo-3,10-dioxa-5,8-diazadodecan-6-yl)benzoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the dioxo-dioxa-diazadodecane chain: This involves the reaction of appropriate amines and carboxylic acids under controlled conditions to form the desired chain.

Attachment to the benzoic acid moiety: The synthesized chain is then coupled with benzoic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

4-(2,2,11,11-Tetramethyl-4,9-dioxo-3,10-dioxa-5,8-diazadodecan-6-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(2,2,11,11-Tetramethyl-4,9-dioxo-3,10-dioxa-5,8-diazadodecan-6-yl)benzoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

Mechanism of Action

The mechanism of action of 4-(2,2,11,11-Tetramethyl-4,9-dioxo-3,10-dioxa-5,8-diazadodecan-6-yl)benzoic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

GW0742 and TTNPB

- GW0742 : A peroxisome proliferator-activated receptor (PPAR) δ/β agonist with a benzoic acid derivative structure. Unlike the target compound, GW0742 lacks the tetracyclic dioxa/diaza system but shares a propenylbenzoic acid motif. It is used in metabolic and inflammatory studies .

- TTNPB (4-[(E)-2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propenyl]benzoic acid): A retinoic acid receptor (RAR) agonist. Its naphthalene group replaces the target compound’s dioxa/diaza scaffold, but both feature tetramethyl substituents and benzoic acid termini. TTNPB is widely used in oncology and dermatology research .

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid

This boron-containing analogue substitutes the dioxaborolane group for the dioxa/diaza system. It has a higher melting point (227–232°C) and is used as a synthetic intermediate .

Compound 38 (Methyl Ester Derivative)

Synthesized from 2,3-diaminopropionic acid via N-Boc protection, this methyl ester precursor shares the dioxa/diaza-tetramethyl scaffold but lacks the benzoic acid group.

2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethyl 2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxylate

This nitroimidazole-containing benzoic acid ester diverges in functionality but shares ester and aromatic acid groups. Its synthesis via DMF reflux with K2CO3 demonstrates methodologies for introducing carboxylate esters, contrasting with the target compound’s direct benzoic acid linkage .

Spirocyclic and Heterocyclic Analogues

Compounds like 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione incorporate spirocyclic frameworks and benzothiazole groups. While structurally distinct, they share multicyclic ether/amine systems and applications in organic synthesis. Their synthesis via cyclization reactions parallels strategies for constructing the target compound’s dioxa/diaza core .

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

4-(2,2,11,11-Tetramethyl-4,9-dioxo-3,10-dioxa-5,8-diazadodecan-6-yl)benzoic acid (CAS Number: 2102411-64-1) is a synthetic compound with potential biological activities. Its unique structure suggests various pharmacological properties that merit detailed investigation. This article reviews the biological activity of this compound based on available research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is . The structural features include a benzoic acid moiety linked to a complex diazadodecan structure, which may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 360.43 g/mol |

| Melting Point | Not specified |

| Solubility | Not extensively studied |

| CAS Number | 2102411-64-1 |

Biological Activity Overview

Research into the biological activity of benzoic acid derivatives indicates that they can exhibit a range of activities including:

- Antioxidant Activity : Compounds similar to benzoic acid have shown potential in scavenging free radicals.

- Antimicrobial Properties : Some derivatives exhibit antibacterial and antifungal activities.

- Enzyme Inhibition : Certain benzoic acid derivatives have been reported to inhibit enzymes such as tyrosinase and angiotensin-converting enzyme (ACE).

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various benzoic acid derivatives against common pathogens. The results indicated that compounds with similar structural motifs to our target compound displayed significant inhibition against Staphylococcus aureus and Escherichia coli. Although specific data for this compound was not provided, the structural similarities suggest potential activity.

Study 2: Enzyme Inhibition

In silico studies have shown that benzoic acid derivatives can act as inhibitors of cathepsins B and L. These enzymes are crucial in protein degradation pathways. The study suggested that compounds with bulky substituents at the ortho position (as in our compound) could enhance binding affinity. The activation of these enzymes was significantly higher in compounds structurally related to our target compound.

Study 3: Cytotoxicity Assessment

A cytotoxicity assessment was performed on human foreskin fibroblasts using extracts containing various benzoic acid derivatives. The results indicated low cytotoxicity at concentrations up to 10 μg/mL. This suggests that while these compounds can activate proteolytic pathways beneficial for cellular health, they do not adversely affect cell viability at certain concentrations.

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with cellular pathways:

- Ubiquitin-Proteasome Pathway (UPP) : Enhances protein degradation which may be beneficial in conditions where protein accumulation is detrimental.

- Autophagy-Lysosome Pathway (ALP) : Promotes cellular cleanup processes which are crucial for maintaining cellular homeostasis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.